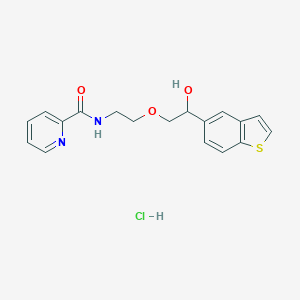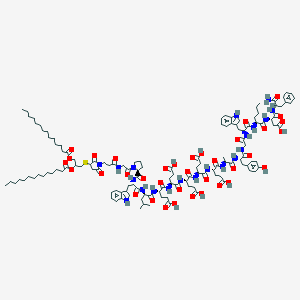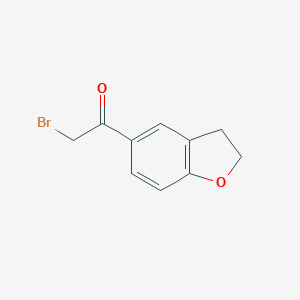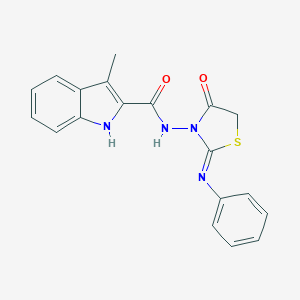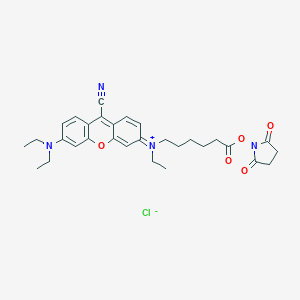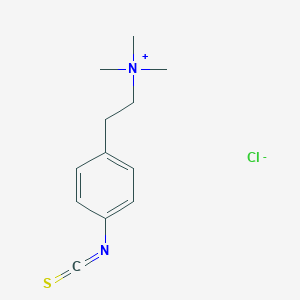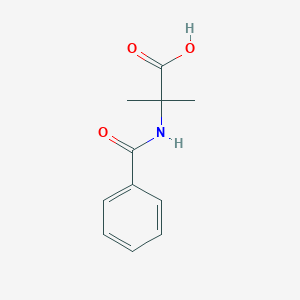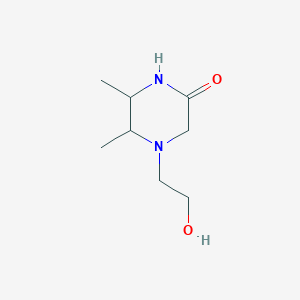
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble and stable compound that is widely used in cell culture, protein purification, and other biochemical applications.
Wirkmechanismus
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one acts as a weak acid that can donate protons to maintain a stable pH. It has a pKa of 7.55, which makes it an effective buffer at physiological pH. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is a zwitterionic compound, which means that it has both a positive and negative charge. This property makes it highly soluble in water and allows it to interact with a wide range of biological molecules.
Biochemical and Physiological Effects
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several biochemical and physiological effects that make it useful in research. It is a non-toxic compound that does not interfere with cellular processes, making it ideal for use in cell culture. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one also has a low UV absorbance, which makes it useful in spectroscopic techniques. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments. It is a highly soluble and stable compound that is easy to use and does not interfere with cellular processes. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also compatible with a wide range of biological molecules and is effective at maintaining a stable pH. However, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations. It is relatively expensive compared to other buffering agents, and it may not be effective in all experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. One area of interest is the potential therapeutic applications of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one as an antioxidant. Another area of interest is the development of new 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one derivatives that may have improved properties for specific applications. In addition, there is ongoing research on the use of 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one in new and emerging technologies, such as nanotechnology and gene therapy.
Conclusion
In conclusion, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, or 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one, is a highly useful compound in biological and biochemical research. It is a stable and soluble buffering agent that is widely used in cell culture, protein purification, and other applications. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one has several advantages for lab experiments, including its compatibility with biological molecules and ability to maintain a stable pH. While 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one does have some limitations, ongoing research is exploring new applications and derivatives of this important compound.
Synthesemethoden
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is synthesized through a multistep process that involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethylenediamine. The resulting intermediate is then reacted with 2-bromoethanol to form 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one. The final product is purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is commonly used as a buffering agent in biological and biochemical research. It is particularly useful in cell culture, where it helps to maintain a stable pH and prevent fluctuations that can damage cells. 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is also used in protein purification, where it helps to stabilize proteins and prevent denaturation. In addition, 4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one is used in a variety of other applications, including enzyme assays, electrophoresis, and molecular biology techniques.
Eigenschaften
CAS-Nummer |
146511-05-9 |
|---|---|
Produktname |
4-(2-Hydroxyethyl)-5,6-dimethylpiperazin-2-one |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-5,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-6-7(2)10(3-4-11)5-8(12)9-6/h6-7,11H,3-5H2,1-2H3,(H,9,12) |
InChI-Schlüssel |
YZXSLOWPPYZCJA-UHFFFAOYSA-N |
SMILES |
CC1C(N(CC(=O)N1)CCO)C |
Kanonische SMILES |
CC1C(N(CC(=O)N1)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



